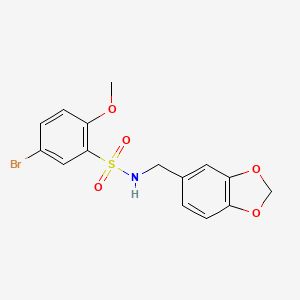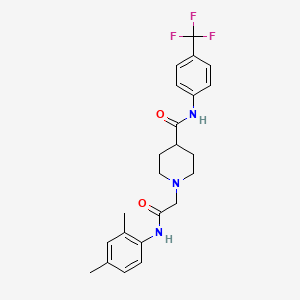![molecular formula C9H13FO2 B2995491 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1350821-85-0](/img/structure/B2995491.png)
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C₉H₁₃FO₂ . It has a molecular weight of 172.09 . This compound is part of the bicyclo[2.2.1]heptane family, which is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane-1-carboxylates can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid” can be represented by the SMILES notation: O=C(O)C12CCC(CF)(CC1)C2 . This notation indicates the presence of a carboxylic acid group (O=C(O)) and a fluoromethyl group (CF) attached to the bicyclic[2.2.1]heptane structure .Scientific Research Applications
Enantioselective Separation and Identification
Török et al. (1998) developed high-performance liquid chromatographic methods for the enantioselective separation and identification of bicyclic β-amino acids, including derivatives related to 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid. This research is significant for analyzing the enantiomers of these compounds, which is crucial in pharmaceutical and chemical research (Török et al., 1998).
Conformational Studies
Vorberg et al. (2017) investigated the synthesis and crystal structures of certain bicyclo compounds similar to 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid. Their research highlighted how these structures can be conformationally locked, aiding in the design of molecules with specific pharmacophoric group orientations (Vorberg et al., 2017).
Chiral Auxiliaries in Synthesis
Ishizuka et al. (1990) achieved a high-yield synthesis of diastereomerically pure derivatives of bicyclo[2.2.1]heptane carboxylic acids, potentially useful as chiral auxiliaries. This research is critical for developing asymmetric synthetic methods in chemistry (Ishizuka et al., 1990).
Application in Organocatalytic Reactions
Armstrong et al. (2009) prepared 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a compound related to 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid, and assessed its catalytic potential in aldol reactions. This study contributes to the field of organocatalysis, important in green chemistry (Armstrong et al., 2009).
Mass Spectrometry and Stereochemical Analysis
Curcuruto et al. (1991) studied the mass spectrometric behavior of stereoisomeric mono- and di-substituted norbornanes, similar to the 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid, to characterize the stereoisomers. This research is significant in analytical chemistry for identifying and characterizing stereoisomeric compounds (Curcuruto et al., 1991).
Synthesis of Alicyclic Polyimides
Matsumoto (2001) explored the synthesis of fully alicyclic polyimides using bicyclo[2.2.1]heptane derivatives, indicating potential applications in materials science for developing new polymeric materials (Matsumoto, 2001).
properties
IUPAC Name |
4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBFLQHSMDVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)

![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2995412.png)
![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2995417.png)
![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)
![2-{4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/structure/B2995420.png)
![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)
![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)
![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2995428.png)
![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
